

Mal-NO₂-Ph-PEG12-NHS molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mal-NO₂-Ph-PEG12-NHS**

Cat. No.: **B13708533**

[Get Quote](#)

In-Depth Technical Guide: Mal-NO₂-Ph-PEG12-NHS

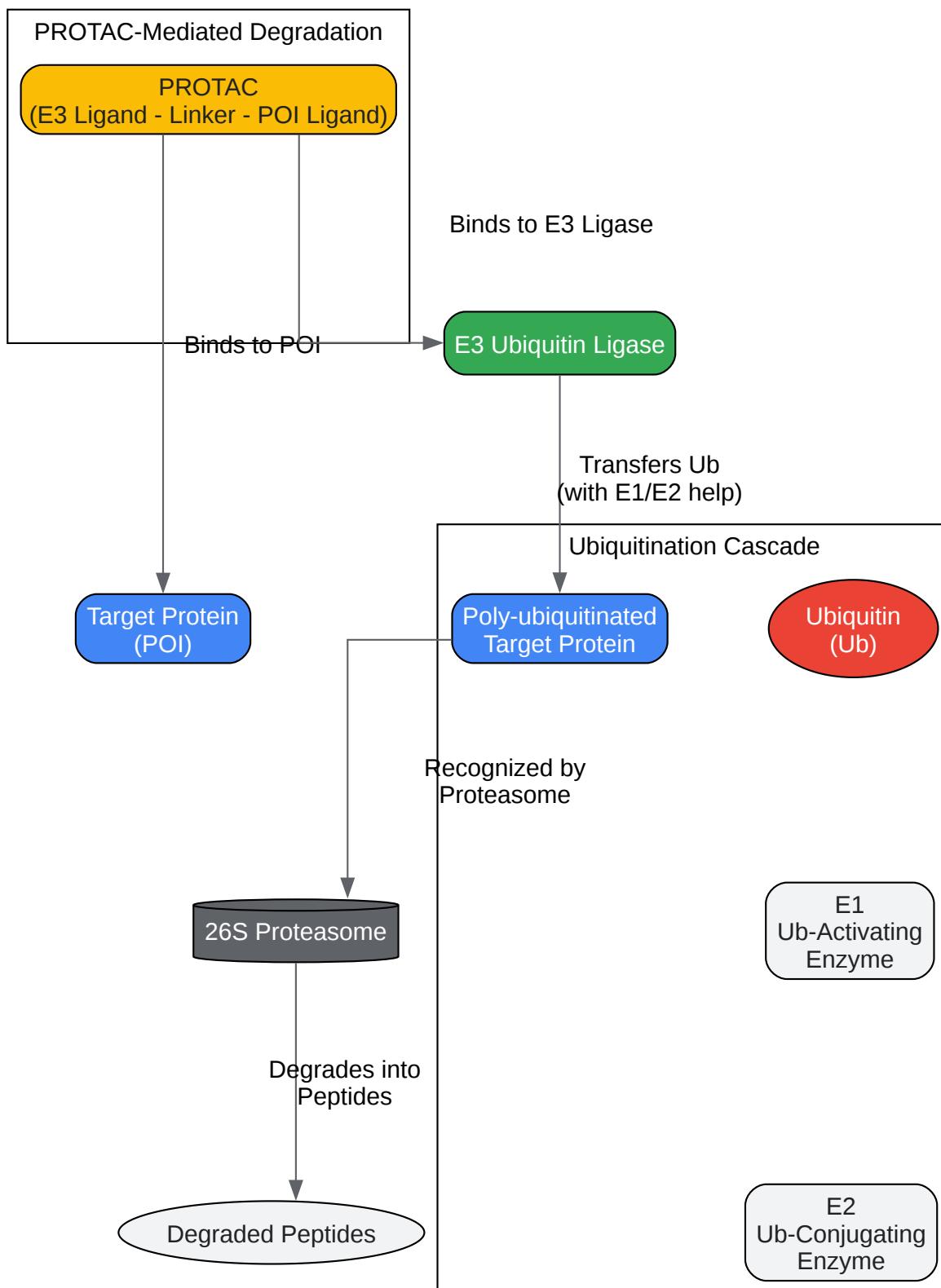
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for the bifunctional linker, **Mal-NO₂-Ph-PEG12-NHS**. This molecule is a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Core Molecular Data

The fundamental chemical and physical properties of **Mal-NO₂-Ph-PEG12-NHS** are summarized below.

Property	Value	Citation
Molecular Weight	959.00 g/mol	[1] [2] [3]
Chemical Formula	C42H62N4O21	[1] [2] [4] [5]
Description	A PEG-based PROTAC linker with a Maleimide (Mal) group on one end and an N-hydroxysuccinimide (NHS) ester on the other. The polyethylene glycol (PEG) spacer is composed of 12 repeating units.	[1] [3] [6]


Mechanism of Action: The PROTAC Approach

Mal-NO₂-Ph-PEG12-NHS serves as a heterobifunctional linker in the synthesis of PROTACs. [3][6] PROTACs are chimeric molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, a key component of the cell's ubiquitin-proteasome system.[1][7] This induced proximity triggers the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[1][7][8]

The **Mal-NO₂-Ph-PEG12-NHS** linker facilitates the construction of a PROTAC by covalently linking two different ligands: one that binds to the target Protein of Interest (POI) and another that binds to an E3 ubiquitin ligase.[6] The maleimide group readily reacts with sulphhydryl groups (e.g., on cysteine residues), while the NHS ester efficiently reacts with primary amines (e.g., on lysine residues or the N-terminus of a protein).[9][10][11] The PEG12 spacer provides increased water solubility and an optimal length to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.[6][12]

Signaling Pathway: Ubiquitin-Proteasome System

The signaling pathway co-opted by PROTACs is the endogenous ubiquitin-proteasome pathway, the primary mechanism for protein degradation in eukaryotic cells.

[Click to download full resolution via product page](#)

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.

Experimental Protocols

While a specific protocol for **Mal-NO₂-Ph-PEG12-NHS** is not publicly available, the following represents a general and widely applicable two-step conjugation procedure for any Mal-(PEG)n-NHS ester linker.

Materials:

- **Mal-NO₂-Ph-PEG12-NHS** linker
- Amine-containing molecule (Protein A)
- Sulfhydryl-containing molecule (Protein B)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[[10](#)][[13](#)]
- Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)[[13](#)]
- Desalting column[[10](#)]
- Quenching buffer (e.g., Tris or glycine)[[13](#)]

Procedure:

Step 1: Reaction of NHS Ester with Amine-Containing Molecule (Protein A)

- Equilibrate the vial of **Mal-NO₂-Ph-PEG12-NHS** to room temperature before opening to prevent moisture condensation.[[10](#)][[13](#)]
- Immediately before use, dissolve the required amount of the linker in DMSO or DMF to create a stock solution (e.g., 10 mM).[[13](#)] Do not store the reconstituted linker.[[13](#)]
- Dissolve the amine-containing molecule (Protein A) in the reaction buffer.
- Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10%.[\[10\]](#)[[13](#)]
- Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[\[13\]](#)


- Remove the excess, unreacted linker using a desalting column equilibrated with the reaction buffer.[10]

Step 2: Reaction of Maleimide with Sulfhydryl-Containing Molecule (Protein B)

- Immediately add the sulfhydryl-containing molecule (Protein B) to the desalted, linker-activated Protein A.
- Incubate the mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[10]
- To stop the reaction, a quenching buffer containing a sulfhydryl-containing compound like cysteine or β -mercaptoethanol can be added.
- The final PROTAC conjugate can be purified using methods such as size-exclusion or affinity chromatography.

Experimental Workflow for PROTAC Development and Evaluation

The development and validation of a novel PROTAC involves a systematic workflow to ensure its efficacy and specificity.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

This workflow begins with the rational design and synthesis of the PROTAC molecule.[4][14] The synthesized PROTAC is then subjected to a series of in vitro assays to confirm its ability to enter cells, form a ternary complex with the target protein and E3 ligase, and induce degradation of the target protein.[4] Key parameters such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation percentage) are determined.[15] Subsequently, the selectivity of the PROTAC is assessed using proteome-wide analyses, and its mechanism of action is confirmed using inactive controls.[4][15] Finally, the functional consequences of target protein degradation are investigated in relevant cellular phenotypic assays.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biopharma.co.uk [biopharma.co.uk]
- 2. How the ends signal the end: Regulation by E3 ubiquitin ligases recognizing protein termini - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Mal-PEG12-NHS ester, 2669737-09-9 | BroadPharm [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Mal-NO₂-Ph-PEG12-NHS molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13708533#mal-no2-ph-peg12-nhs-molecular-weight-and-formula\]](https://www.benchchem.com/product/b13708533#mal-no2-ph-peg12-nhs-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com